molecular formula C61H93N21O19S B593224 Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp CAS No. 824405-61-0

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp

Cat. No. B593224
CAS RN: 824405-61-0
M. Wt: 1456.6
InChI Key: YENMYQHRKVAJCS-GMUSKWQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp” is a fluorescence-quenched peptide substrate for human neutrophil elastase . It is used in research due to its ability to allow fluorescence measurement of Abz (ex = 320 nm; em = 420 nm) when enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair .


Molecular Structure Analysis

The formal name of this compound is N-(2-aminobenzoyl)-L-alanyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-arginyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide, trifluoroacetate salt . Its molecular formula is C61H93N21O19S . The compound has a complex structure with multiple peptide bonds linking the amino acids together, and additional functional groups attached to the peptide chain.


Chemical Reactions Analysis

The primary chemical reaction involving this compound is its use as a substrate for human neutrophil elastase . The enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair, allowing fluorescence measurement of Abz .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 1456.6 . It is a solid at room temperature and is soluble in water . The compound is stable for at least 4 years when stored at -20°C .

Scientific Research Applications

Substrate for Neutrophil Elastase

This compound is a fluorescence-quenched peptide substrate for human neutrophil elastase . Neutrophil elastase is an enzyme that plays a crucial role in the immune response, particularly in the defense against bacteria. The compound’s structure allows it to be specifically recognized and cleaved by this enzyme. The enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair allowing fluorescence measurement of Abz .

Fluorescence Measurement

The compound is used in fluorescence measurements . After enzymatic peptide hydrolysis, the disruption of the Abz:EDDnp donor-acceptor pair allows for the fluorescence measurement of Abz . This property makes it useful in various research applications where such measurements are required.

Protealysin Activity Assay

Although not directly mentioned in the search results, similar compounds have been used in the activity assays of protealysin , a metalloprotease of Serratia proteamaculans. Protealysin-like proteases (PLPs) are widely spread in bacteria but also occur in fungi and certain archaea. The interest in PLPs is primarily due to their probable involvement in the bacterial pathogenesis in animals and plants .

Safety And Hazards

The safety data sheet suggests avoiding inhalation and contact with eyes, skin, and clothing . It should be stored in a cool, dry place, preferably at -20°C .

properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENMYQHRKVAJCS-GMUSKWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H93N21O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp

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